molecular formula C25H21N3O3 B3833616 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B3833616
M. Wt: 411.5 g/mol
InChI Key: BNSYUTTWEDMTQJ-VULFUBBASA-N
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Description

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The reaction can be catalyzed by acids like glacial acetic acid to enhance the yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce the fully reduced hydrazide derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its specific structural features, including the indole and benzodioxine moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c29-25(24-17-30-22-12-6-7-13-23(22)31-24)27-26-14-19-16-28(15-18-8-2-1-3-9-18)21-11-5-4-10-20(19)21/h1-14,16,24H,15,17H2,(H,27,29)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSYUTTWEDMTQJ-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 6
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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